molecular formula C20H17N3O B607125 6,8-dimethyl-3-(4-phenyl-1H-imidazol-5-yl)-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one CAS No. 1269365-82-3

6,8-dimethyl-3-(4-phenyl-1H-imidazol-5-yl)-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one

Cat. No. B607125
M. Wt: 315.376
InChI Key: KTMBLNYSLKFCIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “6,8-dimethyl-3-(4-phenyl-1H-imidazol-5-yl)-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one” is a part of the Screening Compounds and Building Blocks . It has been found to promote the expression and activity of alkaline phosphatase in murine cells that are bipotential for myogenic and osteoblastogenic differentiation .

Scientific Research Applications

Receptor Affinity and Enzyme Inhibition

  • Receptor Binding and Enzyme Activity : A compound structurally related to 6,8-dimethyl-3-(4-phenyl-1H-imidazol-5-yl)-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one, specifically an octahydro-isoquinolin-2(1H)-yl-alkyl derivative, exhibited binding affinity to serotonin and dopamine receptors and showed inhibitory potencies for phosphodiesterases PDE4B1 and PDE10A. This suggests potential in studying receptor and enzyme interactions (Zagórska et al., 2016).

Corrosion Inhibition

  • Corrosion Inhibition Properties : Quinoline derivatives have been studied for their corrosion inhibition properties. For instance, certain quinoline derivatives demonstrated effectiveness as corrosion inhibitors in acidic media, suggesting the potential application of similar compounds in material science and engineering (Dkhireche et al., 2020).

Antimicrobial Applications

  • Antimicrobial Activity : Some novel 5-imidazolones containing the quinoline moiety, which is structurally related to the chemical , exhibited significant antimicrobial activity. This implies potential applications of such compounds in the development of new antimicrobial agents (Idrees et al., 2018).

Catalysis and Synthesis

  • Catalytic Applications : The 6,8-dimethyl-3-(4-phenyl-1H-imidazol-5-yl)-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one and its derivatives could potentially be used in catalysis, considering the synthesis of quinoline derivatives that demonstrated catalytic activities in reactions like ethylene oligomerization (Wang et al., 2009).

properties

IUPAC Name

6,8-dimethyl-3-(4-phenyl-1H-imidazol-5-yl)-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O/c1-12-8-13(2)17-15(9-12)10-16(20(24)23-17)19-18(21-11-22-19)14-6-4-3-5-7-14/h3-7,11-13,15-17H,8-10H2,1-2H3,(H,21,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTAOYCHWBFMLGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2C(C1)CC(C(=O)N2)C3=C(N=CN3)C4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 75588588

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,8-dimethyl-3-(4-phenyl-1H-imidazol-5-yl)-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one
Reactant of Route 2
6,8-dimethyl-3-(4-phenyl-1H-imidazol-5-yl)-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one
Reactant of Route 3
6,8-dimethyl-3-(4-phenyl-1H-imidazol-5-yl)-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one
Reactant of Route 4
6,8-dimethyl-3-(4-phenyl-1H-imidazol-5-yl)-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one
Reactant of Route 5
6,8-dimethyl-3-(4-phenyl-1H-imidazol-5-yl)-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one
Reactant of Route 6
6,8-dimethyl-3-(4-phenyl-1H-imidazol-5-yl)-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.